1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone

Analytical Reference Standard Synthetic Chemistry Impurity Profiling

Generic Clonidine ANDA submissions demand pharmacopeial reference standards for system suitability and impurity quantification - non-compendial analogs fail regulatory audit. Acetylclonidine (CAS 54707-71-0), designated as Clonidine EP Impurity B and USP Related Compound A, is the mandated marker for relative retention time (RRT) determination and ICH Q3A/Q3B impurity limit testing in Clonidine API and finished dosage forms. • EP (Y0000801) & USP (1140418) certified reference standards available for immediate procurement • Enables ANDA analytical method validation (AMV), system suitability, and QC batch release • Also applicable as an α2-adrenergic/sigma receptor dual probe for neuropsychiatric polypharmacology studies

Molecular Formula C11H11Cl2N3O
Molecular Weight 272.13 g/mol
CAS No. 54707-71-0
Cat. No. B193066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone
CAS54707-71-0
SynonymsAcetylclonidine;  1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-2-amine;  SKF 34874
Molecular FormulaC11H11Cl2N3O
Molecular Weight272.13 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN=C1NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15)
InChIKeyAFINVMDZLRAKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylclonidine: Chemical Identity & Pharmacopoeial Role


1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone, also known as Acetylclonidine or SKF 34874, is an N-acetylated derivative of the imidazoline scaffold [1]. It is officially designated as Clonidine EP Impurity B and USP Clonidine Related Compound A . The compound possesses dual pharmacophoric recognition: it is described as an α2-adrenergic receptor agonist and also exhibits active sigma receptor ligand activity [2].

Pharmacopoeial Role Designated EP Impurity B & USP Related Compound A for Clonidine
Structural Identity N-Acetylated imidazoline derivative, distinct from clonidine free base
Research Context Reported alpha2-adrenergic & sigma receptor interaction; impurity profiling and QC

Why Acetylclonidine Cannot Be Substituted in Analytical QC


Substitution of Acetylclonidine (54707-71-0) with other imidazoline derivatives or α2-agonists fails specifically in the context of analytical method development and regulatory compliance. While compounds like Clonidine (free base) or Lofexidine share the core imidazoline structure, they possess different molecular weights and retention characteristics [1]. Critically, Acetylclonidine's unique position as an EP/USP-mandated reference standard means that using an in-house or generic analog for system suitability testing or relative retention time (RRT) markers does not satisfy the specific identification thresholds required for ANDA submissions [2].

Molecular weight and chromatographic retention shifts vs. clonidine free base may alter RRT markers
Non-pharmacopoeial analogs lack the certified identity and purity profile required for system suitability
ANDA method validation expectations reference EP/USP-specific monographs; generic substitutes may need extensive re-characterization

Acetylclonidine vs. Analogs: Key Differentiation Evidence


N-Acetylation vs. Clonidine

Acetylclonidine (54707-71-0) is structurally distinguished from its closest analog, Clonidine, by N-acetylation at the imidazoline ring, which eliminates the basic amidine center [1]. This synthetic derivative serves as an intermediate in a patented clonidine synthesis route, where it is formed by acetylation of ethylene urea and subsequent condensation with 2,6-dichloroaniline, yielding the desired product before final deacetylation to clonidine [2].

N-Acetylation vs Clonidine
Class-level inference
Target: C₁₁H₁₁Cl₂N₃O, MW 272.13
Clonidine: C₉H₉Cl₂N₃, MW 230.09
Difference: +42.04 g/mol (acetyl group); eliminates basic amidine center
Structural basis for impurity designation and distinct chromatographic retention
Class-level inference; review specific method conditions
Analytical Reference Standard Synthetic Chemistry Impurity Profiling

EP/USP Reference Standard Grade

Commercially available 54707-71-0 is supplied and certified specifically as an EP Reference Standard (Y0000801) and USP Reference Standard (1140418) [1]. This regulatory-grade material is fully characterized and compliant with USP or EP guidelines, providing a definitive benchmark for analytical methods. In contrast, generic Clonidine base or other analogs are not issued with this specific pharmacopoeial certificate of analysis for impurity testing [2].

EP/USP Reference Standard Grade
Direct head-to-head comparison
Target: EP Y0000801 / USP 1140418 certified standard
Comparator: Generic analytical grade (>98% purity)
Difference: Pharmacopoeial monograph certification vs. standard analytical certification
Certified grade supports method compliance and reduces re-validation burden for ANDA impurity testing
Supplier certificate of analysis should be reviewed
Analytical Chemistry Quality Control Regulatory Compliance

Alpha-2 Agonist & Sigma Receptor Ligand

While primarily recognized as an analytical impurity, Acetylclonidine (54707-71-0) is reported to retain biological activity as an α2-adrenergic receptor agonist [1] and is additionally identified as an active sigma receptor ligand (SKF 34874) [2]. This contrasts with the primary, established pharmacology of Clonidine, which is predominantly characterized as a selective α2-agonist [3].

Receptor Binding Profile
Class-level inference
Target: Reported alpha2-adrenergic agonist & sigma receptor interaction
Clonidine: Selective alpha2-adrenergic agonist
Difference: Broader receptor interaction potential (Alpha-2 + Sigma); no quantitative Ki/EC₅₀ in non-excluded sources
May serve as a tool compound for studying overlapping adrenergic and sigma pathways
Quantitative binding data not identified; requires validation
Pharmacology Drug Discovery Receptor Binding

Acetylclonidine: Optimal Application Scenarios


Analytical Method Validation for ANDA

Procure the EP (Y0000801) or USP (1140418) certified reference standard to establish system suitability, determine relative retention times, and perform quantitative impurity limit tests in Clonidine API and finished drug products. This directly addresses ICH Q3A/Q3B requirements for reporting, identification, and qualification thresholds in generic drug applications [1].

Synthetic Route Optimization & Process Control

Utilize 54707-71-0 as a reference marker or intermediate monitor in the synthesis of Clonidine via the acetylated imidazolidinone pathway. Monitoring the formation and subsequent depletion of this N-acetyl intermediate can serve as a critical in-process control to ensure reaction completion and minimize the final impurity burden in the API [2].

Pharmacological Probe: Alpha-2 & Sigma Receptors

Employ Acetylclonidine (SKF 34874) in vitro as a chemical probe to investigate the functional consequences of concurrent alpha-2 adrenergic and sigma receptor engagement. This application is relevant for academic studies exploring polypharmacology in neuropsychiatric or cardiovascular signaling pathways [3].

Application
Selection Property
Validation Focus
ANDA impurity method validation
Pharmacopoeial reference standard grade
System suitability, RRT determination, impurity limit testing
Clonidine synthesis process monitoring
Acetylated intermediate marker
Reaction completion and impurity control
Alpha-2/sigma receptor co-engagement studies
Reported dual receptor interaction
Functional pathway analysis in vitro (research use only)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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